1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a sulfonyl group
Preparation Methods
The synthesis of 1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Final Assembly: The final compound is assembled by linking the azetidine and triazole rings through a methylene bridge, typically using a coupling reaction.
Industrial production methods would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Cycloaddition: The triazole ring can participate in further cycloaddition reactions, expanding its utility in synthesizing more complex molecules.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., copper sulfate for cycloaddition), and temperature control.
Scientific Research Applications
1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar compounds to 1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole include:
1-{[1-(4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-{[1-(3-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole: Lacks the methoxy group, potentially altering its electronic properties.
1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole: Contains a pyrrolidine ring instead of an azetidine ring, which may influence its conformational flexibility and binding interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c1-21-13-3-2-11(6-12(13)14)22(19,20)18-8-10(9-18)7-17-5-4-15-16-17/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJOSGZEMXCRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=CN=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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